molecular formula C20H12ClF2N3O2 B2529428 1-chloro-N-[8-(difluoromethoxy)quinolin-5-yl]isoquinoline-3-carboxamide CAS No. 1424538-48-6

1-chloro-N-[8-(difluoromethoxy)quinolin-5-yl]isoquinoline-3-carboxamide

Cat. No.: B2529428
CAS No.: 1424538-48-6
M. Wt: 399.78
InChI Key: PYNHFCVZDFOZFO-UHFFFAOYSA-N
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Description

1-Chloro-N-[8-(difluoromethoxy)quinolin-5-yl]isoquinoline-3-carboxamide is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicine, agriculture, and industry. The incorporation of fluorine atoms into the quinoline structure often enhances the biological activity and stability of these compounds.

Preparation Methods

The synthesis of 1-chloro-N-[8-(difluoromethoxy)quinolin-5-yl]isoquinoline-3-carboxamide involves multiple steps, including cyclization, halogenation, and functional group transformations. The general synthetic route includes:

    Cyclization: Formation of the quinoline ring system through cyclization reactions.

    Halogenation: Introduction of the chlorine atom at the desired position.

    Functional Group Transformations: Incorporation of the difluoromethoxy group and the isoquinoline-3-carboxamide moiety.

Industrial production methods often involve optimizing reaction conditions to achieve high yields and purity. Common reagents used in these reactions include halogenating agents, cyclization catalysts, and fluorinating agents.

Chemical Reactions Analysis

1-Chloro-N-[8-(difluoromethoxy)quinolin-5-yl]isoquinoline-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form quinoline N-oxides.

    Reduction: Reduction reactions can lead to the formation of reduced quinoline derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the halogenated positions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. Major products formed from these reactions include substituted quinolines and isoquinolines with varying functional groups.

Scientific Research Applications

1-Chloro-N-[8-(difluoromethoxy)quinolin-5-yl]isoquinoline-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antibacterial, antiviral, and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a component in liquid crystals.

Mechanism of Action

The mechanism of action of 1-chloro-N-[8-(difluoromethoxy)quinolin-5-yl]isoquinoline-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The difluoromethoxy group enhances the compound’s binding affinity and stability, contributing to its biological activity.

Comparison with Similar Compounds

1-Chloro-N-[8-(difluoromethoxy)quinolin-5-yl]isoquinoline-3-carboxamide can be compared with other quinoline derivatives, such as:

    Fluoroquinolones: Known for their broad-spectrum antibacterial activity.

    Chloroquine: Used as an antimalarial drug.

    Mefloquine: Another antimalarial drug with a different mechanism of action.

Properties

IUPAC Name

1-chloro-N-[8-(difluoromethoxy)quinolin-5-yl]isoquinoline-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12ClF2N3O2/c21-18-12-5-2-1-4-11(12)10-15(25-18)19(27)26-14-7-8-16(28-20(22)23)17-13(14)6-3-9-24-17/h1-10,20H,(H,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYNHFCVZDFOZFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(N=C2Cl)C(=O)NC3=C4C=CC=NC4=C(C=C3)OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12ClF2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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